Home > Products > Screening Compounds P143014 > 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one - 154404-89-4

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Catalog Number: EVT-2751339
CAS Number: 154404-89-4
Molecular Formula: C12H10N2OS
Molecular Weight: 230.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a heterocyclic compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is notable for its potential pharmacological activities, particularly in medicinal chemistry, where it has been investigated for various therapeutic applications.

Source

Research on this compound can be traced back to studies focusing on the synthesis and evaluation of benzothiazole derivatives. These studies highlight the compound's significance in developing new medicinal agents, especially in anti-tubercular and anticancer therapies. Recent literature has documented various synthetic routes and biological evaluations of benzothiazole derivatives, including 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one .

Classification

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be classified as:

  • Chemical Class: Benzothiazole derivatives
  • Functional Group: Contains a pyridine moiety and a thiazole ring
  • Therapeutic Category: Potentially used in antimicrobial and anticancer agents
Synthesis Analysis

Methods

The synthesis of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves several key synthetic methodologies:

  1. One-Pot Multicomponent Reactions: This method allows for the simultaneous formation of multiple bonds in a single reaction vessel, enhancing efficiency and yield.
  2. Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate chemical reactions, improving reaction times and yields.
  3. Conventional Heating: Traditional reflux methods using solvents such as ethanol or DMF (dimethylformamide) have also been employed for the synthesis of this compound.

Technical Details

The synthesis often starts with the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones in the presence of catalysts or under specific conditions (e.g., acidic or basic media). Variations in the reaction conditions can significantly affect the yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one consists of:

  • A benzothiazole core featuring a fused thiazole and benzene ring.
  • A pyridine substituent at the 2-position of the benzothiazole structure.
Chemical Reactions Analysis

Reactions

In terms of reactivity, 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one can participate in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the pyridine ring can act as a nucleophile in various substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of both the benzene and pyridine rings allows for electrophilic substitutions.
  3. Reduction Reactions: The compound may undergo reduction to yield various derivatives with altered biological activity.

Technical Details

The synthetic pathways often involve careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields and minimize by-products .

Mechanism of Action

Process

The mechanism of action for compounds like 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves interaction with biological targets such as enzymes or receptors within microbial cells or cancerous tissues.

Data

In vitro studies have demonstrated that certain benzothiazole derivatives exhibit significant inhibitory activity against specific enzymes involved in cellular metabolism or signal transduction pathways. For example, they may induce apoptosis in cancer cells by modulating mitochondrial pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point is often reported between 150°C to 160°C depending on purity.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been explored for various applications:

  1. Antimicrobial Agents: Exhibits potential against bacterial strains including Mycobacterium tuberculosis.
  2. Anticancer Research: Investigated for its ability to induce apoptosis in cancer cell lines through mitochondrial pathways.
  3. Pharmaceutical Development: Serves as a scaffold for synthesizing novel compounds with enhanced pharmacological properties.

This compound exemplifies the ongoing research efforts aimed at developing effective therapeutic agents based on benzothiazole scaffolds .

Synthesis and Medicinal Chemistry Optimization

Lead Generation via High-Throughput Screening (HTS) of Dihydrothiazolopyridone Libraries

High-throughput screening of the Janssen corporate library against the metabotropic glutamate 5 (mGlu5) receptor identified chromanone 9 (EC~50~ = 128 nM, Glu Max = 82%) as a singleton hit with selective positive allosteric modulator (PAM) activity. This compound exhibited favorable initial characteristics including low molecular weight, moderate lipophilicity (clogP = 3.3), and high ligand efficiency (LE = 0.34). Crucially, it demonstrated >100-fold selectivity over other mGlu receptor subtypes (mGlu1,2,8 EC~50~ > 10 μM). However, 9 contained a labile ester functionality that underwent complete hydrolysis in rat plasma, precluding further in vivo evaluation. Metabolic instability necessitated scaffold optimization while preserving the promising pharmacological profile. Subsequent screening efforts focused on dihydrothiazolopyridone scaffolds identified compound 13 as a potent follow-up hit, exhibiting a 21-fold increase in potency (EC~50~ = 33 nM, 71% Glu Max) compared to the acetylene-linked chromanone 12 while maintaining equivalent selectivity [1].

Table 1: Pharmacological Profiling of Key HTS Hits

CompoundScaffoldmGlu5 PAM EC~50~ (nM)Glu Max (%)Selectivity (mGlu1-4,6-8)Metabolic Stability (Human Liver Microsomes, % remaining)
Chromanone 9Chromanone12882>10 μM0% (rat plasma hydrolysis)
Dihydrobenzothiazolone 13Dihydrothiazolopyridone3371>10 μM55% (15 min)

Chromanone-to-Dihydrothiazolopyridone Scaffold Replacement Strategies

The chromanone core presented intrinsic metabolic liabilities, primarily due to its ketone moiety acting as a metabolic hot spot and potential site for enzymatic reduction or conjugation. Medicinal chemistry efforts systematically explored bicyclic scaffolds designed to replace the chromanone while mimicking its key pharmacophoric elements. A critical design principle involved retaining hydrogen bond acceptors capable of replicating interactions with the mGlu5 receptor hinge region. Acetylenic spacers were conserved based on structural precedents from potent mGlu5 PAM chemotypes like VU0360172 and LSN2463359. Combining this spacer with hydrogen-bond-accepting bicyclic systems yielded dihydrothiazolopyridone 13. This scaffold swap delivered substantial improvements:

  • Potency Enhancement: Compound 13 exhibited an EC~50~ of 33 nM compared to 682 nM for the acetylene chromanone 12, representing a 21-fold increase in potency [1].
  • Metabolic Stability: The dihydrothiazolopyridone core demonstrated significantly improved metabolic stability, with 55% of compound 13 remaining after 15 minutes in human liver microsomes, a stark contrast to the rapid hydrolysis observed with the chromanone ester [1].
  • Conserved Selectivity: The selectivity profile against other mGlu receptor subtypes (mGlu1-4,6-8 EC~50~ > 10 μM) was fully retained, confirming the scaffold replacement did not introduce off-target interactions [1].

The success of this strategy validated the hypothesis that the chromanone's hydrogen-bond-accepting properties were critical for activity and could be replicated by the more stable lactam within the dihydrothiazolopyridone framework.

Ester Surrogate Libraries for Metabolic Stability Enhancement

Initial chromanone hit 9 and early analogues suffered from rapid ester hydrolysis. A dedicated parallel strategy explored diverse ester surrogate libraries to identify metabolically stable linkers connecting the core bicyclic system to the distal aryl ring. Systematic investigation included:

  • Alkyl Chains: Simple alkyl linkers generally led to significant loss of potency, suggesting the spacer required specific geometry or electronic properties.
  • Amides & Amines: While offering improved stability over esters, these linkers often reduced cellular permeability or introduced hERG liability risks.
  • Heterocycles: Various five- and six-membered heterocyclic spacers were evaluated but frequently compromised mGlu5 PAM activity.
  • Ethers: Benzyloxy (10) and phenoxymethyl (11) emerged as successful bioisosteric replacements.

Table 2: Evaluation of Key Ester Surrogate Chemotypes

Surrogate ClassRepresentative CompoundmGlu5 PAM EC~50~Glu Max (%)Metabolic Stability (Human/Rat Liver Microsomes)Key Advantage
Ester (Initial Hit)Chromanone 9128 nM82Low (Complete hydrolysis in rat plasma)Potency
Benzyloxy EtherCompound 10950 nM76Moderate ImprovementModerate potency, improved stability
Phenoxymethyl EtherCompound 112.14 µM94Significant ImprovementGood stability, retained efficacy

Phenoxymethyl and benzyloxy ethers (10, 11) proved particularly effective, maintaining significant mGlu5 PAM activity (EC~50~ = 950 nM and 2.14 µM, respectively) and selectivity (mGlu1–4,6–8 EC~50~ > 10 μM) while offering substantially enhanced metabolic stability compared to the progenitor ester [1]. These ether linkers became privileged motifs integrated into the optimized dihydrothiazolopyridone scaffold, as seen in advanced compounds like 16a. This approach aligns with broader medicinal chemistry strategies utilizing non-classical bioisosteres like ethers to replace labile esters while conserving spatial occupancy and polarity [9].

Regioselective Functionalization of the Pyridinyl Substituent

The 3-pyridinyl ring appended to the dihydrothiazolopyridone core serves as a critical vector for structure-activity relationship (SAR) exploration and physicochemical property modulation. Regioselective functionalization focused primarily on the meta-position (C3) due to its established role in hinge binding interactions within the mGlu5 allosteric site. Key strategies and findings include:

  • Meta-Substitution (C3): The unsubstituted 3-pyridinyl (as in 13) provided optimal potency. Introduction of small lipophilic substituents (e.g., methyl, chloro, fluoro) at the C4' or C5' positions of the pyridine ring was systematically explored. Small electron-withdrawing groups (e.g., fluoro) at C5' often improved ligand efficiency and occasionally enhanced metabolic stability by blocking susceptible sites, albeit sometimes with minor potency trade-offs. Larger substituents at these positions typically led to significant drops in activity, likely due to steric clashes [1].
  • Para-Substitution (C4): Shifting the nitrogen from the 3-position to the 4-position (creating a 4-pyridinyl analogue) consistently resulted in substantially reduced mGlu5 PAM activity. This underscores the critical importance of the meta-orientation of the nitrogen for forming key hydrogen bonds with the hinge region residue Val~882~ (using PI3Kγ numbering homology) [1] [6].
  • Heterocycle Replacement: Replacing the 3-pyridinyl ring with other nitrogen heterocycles (e.g., pyrazine, pyrimidine, 4-pyridyl) was investigated but generally yielded compounds with inferior potency and efficacy compared to the parent 3-pyridinyl system. The 3-pyridinyl motif proved optimal for balancing target engagement and physicochemical properties [1] [10].

Synthetic access to these regioselectively modified analogues relied heavily on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) using halogenated dihydrothiazolopyridone precursors or by employing pre-functionalized pyridinyl building blocks during the core assembly. Protecting group strategies were often necessary to ensure chemoselectivity, particularly when modifying the pyridine nitrogen or adjacent positions [1] [10]. The SAR derived from this focused exploration informed the selection of the unsubstituted 3-pyridinyl group for advanced compounds like 16a, which demonstrated robust in vivo efficacy in reversing amphetamine-induced hyperlocomotion in rats, validating the optimization efforts.

Properties

CAS Number

154404-89-4

Product Name

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one

IUPAC Name

2-pyridin-3-yl-5,6-dihydro-4H-1,3-benzothiazol-7-one

Molecular Formula

C12H10N2OS

Molecular Weight

230.29

InChI

InChI=1S/C12H10N2OS/c15-10-5-1-4-9-11(10)16-12(14-9)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2

InChI Key

COKVUYJORMEUSU-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.